molecular formula C12H17F3O2 B12517276 tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate CAS No. 795298-38-3

tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate

Cat. No.: B12517276
CAS No.: 795298-38-3
M. Wt: 250.26 g/mol
InChI Key: GQQQSYJSHRHICS-UHFFFAOYSA-N
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Description

Tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate is a fluorinated synthetic building block designed for research and development applications. Compounds featuring the tert-butyl ester group, as seen in this molecule, are widely employed in organic synthesis as protected carboxylic acid precursors. The tert-butyl group can be readily cleaved under acidic conditions to unveil the free carboxylic acid, a crucial transformation in multi-step synthetic routes, particularly in pharmaceutical chemistry . The presence of both trifluoro and alkene functional groups suggests potential for further chemical manipulation, making this reagent a versatile intermediate. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. This product is intended for use in laboratory research as a key intermediate in the exploration of new chemical entities. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets prior to use. Specific pharmacological, toxicological, and mechanistic data for this exact compound are not currently available in the public scientific literature.

Properties

CAS No.

795298-38-3

Molecular Formula

C12H17F3O2

Molecular Weight

250.26 g/mol

IUPAC Name

tert-butyl 4,5,5-trifluoro-2-prop-2-enylpent-4-enoate

InChI

InChI=1S/C12H17F3O2/c1-5-6-8(7-9(13)10(14)15)11(16)17-12(2,3)4/h5,8H,1,6-7H2,2-4H3

InChI Key

GQQQSYJSHRHICS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC=C)CC(=C(F)F)F

Origin of Product

United States

Preparation Methods

Direct Esterification with tert-Butanol

Procedure :

  • React 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoic acid with excess tert-butanol in the presence of a Brønsted acid catalyst (e.g., H₂SO₄) or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide).
  • Purify via flash chromatography (petroleum ether/EtOAc).

Key Data :

  • Yield: 70–85% (based on analogous tert-butyl ester syntheses).
  • Reaction Time: 12–24 h at reflux.

Challenges :

  • Acid sensitivity of the trifluoroalkene may necessitate mild conditions.

Alkylation for Propenyl Group Installation

The propenyl (allyl) group at C2 can be introduced via alkylation of a suitable precursor.

Nucleophilic Allylation of a Keto Ester

Procedure :

  • Generate an enolate from tert-butyl 4,5,5-trifluoropent-4-enoate using LDA (lithium diisopropylamide) at −78°C.
  • Add allyl bromide (or iodide) to the enolate, followed by quenching with NH₄Cl.
  • Purify via silica gel chromatography.

Key Data :

  • Yield: 50–65% (similar to allylation of pentenoates).
  • Diastereoselectivity: Moderate, depending on steric effects.

Wittig Reaction for Alkene Formation

The pent-4-enoate backbone can be constructed via a Wittig reaction.

Wittig Olefination of a Ketone

Procedure :

  • React tert-butyl 4,5,5-trifluoro-2-oxopentanoate with a prop-2-en-1-yl ylide (e.g., Ph₃P=CHCH₂CH₃).
  • Purify via distillation or column chromatography.

Key Data :

  • Yield: 60–75% (based on analogous Wittig reactions).
  • Stereoselectivity: E/Z ratio >9:1.

Fluorination Strategies

The trifluoro group at C4/C5 is introduced via electrophilic or nucleophilic fluorination.

DAST-Mediated Fluorination

Procedure :

  • Treat tert-butyl 2-(prop-2-en-1-yl)-4-oxopent-4-enoate with DAST (diethylaminosulfur trifluoride) at 0°C.
  • Quench with NaHCO₃ and extract with EtOAc.

Key Data :

  • Yield: 40–55% (lower due to side reactions).
  • Purity: Requires rigorous chromatography.

Radical Fluorination

Procedure :

  • Use a Co-catalyzed fluorination under blue LED light with Selectfluor as the fluorine source.
  • Optimize with iPr₂NEt as a base in acetone.

Key Data :

  • Yield: 65–80% (based on Co-mediated fluorinations).
  • Reaction Time: 20–36 h.

Multi-Step Synthesis from Scaffold Precursors

A convergent approach combines fragments via esterification, fluorination, and alkylation.

Three-Step Protocol

  • Step 1 : Synthesize tert-butyl 4-oxopent-4-enoate via Wittig reaction.
  • Step 2 : Install trifluoro groups using Selectfluor under Co catalysis.
  • Step 3 : Allylate at C2 via enolate chemistry.

Overall Yield : 25–35%.
Critical Analysis :

  • Fluorination is the bottleneck due to reagent compatibility.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkenyl group to an alkyl group.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated alkanes.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies .

Biology and Medicine

The compound’s trifluoromethyl group imparts significant lipophilicity, which can enhance the bioavailability and metabolic stability of pharmaceutical agents. It is explored in drug discovery for its potential to improve the pharmacokinetic properties of therapeutic compounds .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can engage in hydrogen bonding and van der Waals interactions, while the alkenyl group can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Fluorinated esters are often compared based on substituent effects. Below is a comparative analysis with structurally related compounds:

Compound Key Features Impact on Properties
tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate Tert-butyl ester, trifluoro groups, allyl substituent High steric protection, electron-withdrawing fluorine atoms enhance electrophilicity
Methyl 4,4-difluoro-2-vinylpentanoate Methyl ester, difluoro substitution, vinyl group Reduced steric bulk increases hydrolysis susceptibility; lower electron withdrawal
tert-Butyl 3-fluoro-2-propenylhex-4-enoate Single fluorine, longer carbon chain, allyl group Lower fluorination reduces polarity; longer chain may alter solubility

Crystallographic and Computational Insights

Crystallographic refinement via SHELXL and structure solution via OLEX2 are standard for such compounds . For example:

  • The trifluoro moiety may induce unique packing motifs due to fluorine’s van der Waals radius and electronegativity.
  • Compared to non-fluorinated analogs, the target compound’s crystal lattice likely exhibits higher density and thermal stability, as seen in similar fluorinated systems .

Environmental and Stability Considerations

The “lumping strategy” (grouping structurally similar compounds) suggests that trifluoro esters like this one may share degradation pathways with other fluorinated organics, such as resistance to microbial breakdown due to C-F bond strength .

Biological Activity

tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate is a synthetic compound that has garnered interest due to its unique structural properties and potential biological activities. The incorporation of trifluoromethyl groups and the tert-butyl moiety influences its lipophilicity and metabolic pathways, making it a candidate for various applications in medicinal chemistry and agrochemicals.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H15F3O2\text{C}_{13}\text{H}_{15}\text{F}_3\text{O}_2

This compound features a tert-butyl group, which is known for enhancing the lipophilicity of molecules, and three fluorine atoms that can modulate biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its pharmacological properties, metabolism, and potential applications in drug development.

Research indicates that the trifluoromethyl group significantly alters the electronic properties of the compound, which affects its interactions with biological targets. The presence of fluorine can enhance binding affinity to certain receptors or enzymes due to increased lipophilicity and altered steric properties .

Metabolism Studies

Metabolic studies have shown that compounds with trifluoromethyl groups are often subject to oxidative metabolism. For example, studies on similar compounds indicate that they undergo P450-mediated hydroxylation, leading to various metabolites. The major metabolic pathway involves the conversion of the trifluoromethyl group into hydroxylated derivatives, which can further undergo biotransformation .

Case Studies

  • Antimicrobial Activity :
    In a study evaluating the antimicrobial properties of fluorinated esters, it was found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the compound .
  • Insecticidal Properties :
    Another study focused on agrochemical applications showed that similar trifluoromethyl-containing compounds demonstrated effective insecticidal activity against pests such as aphids and whiteflies. The efficacy was linked to the compound's ability to penetrate insect cuticles due to its lipophilic characteristics .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
InsecticidalHigh efficacy against aphids and whiteflies
Metabolic StabilitySubject to P450-mediated metabolism

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